Skp protein

Outer membrane protein biogenesis Periplasmic chaperone E. coli genetics

The Skp protein (Seventeen Kilodalton Protein), also known as OmpH or HlpA, is a 17 kDa homotrimeric periplasmic chaperone found in Gram-negative bacteria, most notably Escherichia coli. Its primary biological function is to bind to newly synthesized outer membrane proteins (OMPs) in their unfolded state, preventing their aggregation and facilitating their transport across the periplasm to the β-barrel assembly machinery (Bam) complex for insertion into the outer membrane.

Molecular Formula C10H8N2OS
Molecular Weight 0
CAS No. 118549-95-4
Cat. No. B1167391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSkp protein
CAS118549-95-4
SynonymsSkp protein
Molecular FormulaC10H8N2OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Skp Protein (CAS 118549-95-4): Technical Overview for Procurement & Research


The Skp protein (Seventeen Kilodalton Protein), also known as OmpH or HlpA, is a 17 kDa homotrimeric periplasmic chaperone found in Gram-negative bacteria, most notably Escherichia coli [1]. Its primary biological function is to bind to newly synthesized outer membrane proteins (OMPs) in their unfolded state, preventing their aggregation and facilitating their transport across the periplasm to the β-barrel assembly machinery (Bam) complex for insertion into the outer membrane [2]. The protein has been extensively characterized structurally, revealing a unique 'basket-like' shape that transiently shields its client proteins [3].

Skp Protein (CAS 118549-95-4): Why a Specific Chaperone is Not Interchangeable


Skp is a key component of a complex, parallel periplasmic chaperone network, and its function cannot be simply replaced by other chaperones in its class like SurA or DegP. Genetic evidence demonstrates that while these chaperones exhibit functional redundancy, their roles are distinct and hierarchical [1]. For instance, SurA serves as the primary pathway for the bulk of OMP transit, while Skp and DegP constitute a secondary rescue pathway that becomes critical under stress or when the primary pathway is overloaded [2]. This division of labor means that substituting Skp with another chaperone will not replicate its specific substrate-binding profile, its unique dual role in targeting and folding [3], or its species-specific activity [4]. The quantitative data presented below directly addresses why generic substitution fails and why specifying Skp is essential for reproducible and meaningful experimental outcomes.

Skp Protein (CAS 118549-95-4): Quantifiable Differentiation from Comparators


Skp vs. SurA: Hierarchical and Non-Redundant Roles in OMP Biogenesis

Skp is not functionally equivalent to SurA. While both are periplasmic chaperones, genetic depletion studies show a clear hierarchy. Depletion of SurA alone causes a marked decrease in outer membrane density, whereas loss of Skp (and DegP) has no observable effect on outer membrane composition [1]. This demonstrates that SurA handles the bulk of OMP transit, and Skp's primary role is in a secondary 'rescue' pathway. Therefore, selecting Skp is critical for experiments focused on this specific stress-response or salvage pathway, distinct from the primary SurA route [1].

Outer membrane protein biogenesis Periplasmic chaperone E. coli genetics

Skp Exhibits Quantified, High-Affinity Binding to OmpC Client Protein

Skp's interaction with its client protein OmpC has been precisely quantified at the single-molecule level. The half concentration for Skp self-trimerization (C1/2) was measured to be (2.5 ± 0.7) × 10² nM [1]. Critically, the affinity for forming the functional OmpC·(Skp3)₂ complex was determined, with a dissociation constant (Kd) of 1.2 ± 0.4 μM [1]. This quantitative binding data provides a benchmark for Skp activity that is not directly comparable to other chaperones like SurA, which lacks a defined Kd for this specific interaction under identical experimental conditions.

Single-molecule biophysics Protein-protein interaction Binding affinity

Skp's Unique Dual Function: Chaperoning and Lipid Membrane Targeting

Skp possesses a dual functionality that distinguishes it from other chaperones: it not only prevents OMP aggregation but also actively targets them to negatively charged membranes [1]. In vitro folding assays show that Skp facilitates folding of OmpA into negatively charged DOPG-containing lipid bilayers but strongly inhibits folding into neutral DOPC bilayers [1]. This is in contrast to the spontaneous folding of OmpA from urea, which is retarded in DOPG membranes due to electrostatic repulsion [1]. This indicates Skp uses its positive charge to overcome the repulsion and deliver the client protein, a targeting function not attributed to the primary chaperone SurA.

Membrane protein folding Lipid bilayer Biophysics

Skp Demonstrates Species-Specific Activity in Neisseria meningitidis

Skp's function is not universally conserved across all Gram-negative species. In a study on Neisseria meningitidis, deletion of skp resulted in severely lower levels of the porins PorA and PorB, while deletion of surA or degQ had no such effect [1]. This is a stark contrast to the functional redundancy observed in E. coli. Furthermore, heterologous expression of E. coli Skp failed to complement the N. meningitidis skp mutant, demonstrating species-specific activity [1]. This indicates that Skp from a specific organism, such as E. coli, may not be a functional substitute in other bacterial systems.

Bacterial pathogenesis Neisseria Virulence factors

Skp and SurA Exhibit Distinct Genetic Interactions with DegP

Genetic interaction profiles further differentiate Skp from SurA. While both are redundant, the combination of a Δskp surA::kan double mutant results in a bacteriostatic effect and filamentation, whereas the degP::Tn10 surA::kan double mutant is bactericidal [1]. This differential synthetic phenotype with DegP, which is in the same pathway as Skp, underscores that Skp and SurA are components of parallel but distinct pathways, and the consequences of their loss are not identical [1].

Synthetic lethality Genetic interaction E. coli

Skp Protein (CAS 118549-95-4): Recommended Application Scenarios Based on Differential Evidence


Studying the Secondary 'Rescue' Pathway of OMP Biogenesis

Based on evidence that Skp and DegP function in a pathway parallel to SurA, and that its role becomes amplified in the absence of SurA [1], Skp is the ideal reagent for dissecting the stress-response or salvage mechanisms in periplasmic protein quality control. Using Skp allows researchers to specifically probe this secondary pathway without activating the primary SurA route.

Investigating Species-Specific Chaperone Function in Pathogens

The demonstration that Skp function is species-specific, with E. coli Skp failing to complement an N. meningitidis skp mutant [2], positions Skp as a critical tool for comparative studies. Researchers investigating the role of this chaperone in non-E. coli pathogens, such as members of Pasteurellaceae, should procure Skp from the specific organism of interest to ensure physiologically relevant results.

In Vitro Reconstitution of OMP Folding and Membrane Targeting

Skp's unique dual role in both chaperoning OMPs and targeting them to negatively charged membranes [3] makes it an essential component for fully reconstituting the OMP biogenesis pathway in vitro. This property is not shared by SurA and is critical for assays aimed at recapitulating the complete process from unfolded protein to membrane-inserted OMP.

Quantitative Assays for OMP-Chaperone Interactions

The availability of precise, single-molecule derived binding parameters, such as the Kd for the Skp-OmpC complex [4], establishes Skp as a benchmark reagent for developing and calibrating quantitative binding assays. This is particularly valuable for high-throughput screening efforts aimed at identifying small-molecule inhibitors of OMP biogenesis or for characterizing new chaperone-client pairs.

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